molecular formula C21H18O3 B281649 4-(Benzyloxy)phenyl 4-methylbenzoate

4-(Benzyloxy)phenyl 4-methylbenzoate

Cat. No.: B281649
M. Wt: 318.4 g/mol
InChI Key: UEXNAAFGIOCCME-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-methylbenzoate is a benzoate ester derivative characterized by a benzyloxy group attached to the para position of a phenyl ring, which is further esterified with 4-methylbenzoic acid. This compound is structurally significant due to its aromatic and ester functionalities, making it relevant in organic synthesis, material science, and pharmaceutical research.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-methylbenzoate

InChI

InChI=1S/C21H18O3/c1-16-7-9-18(10-8-16)21(22)24-20-13-11-19(12-14-20)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

UEXNAAFGIOCCME-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Selected Benzoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C21H18O3 318.37 Benzyloxy, 4-methylbenzoate Data limited; inferred high aromaticity
Methyl 4-(benzyloxy)benzoate C15H14O3 242.27 Methyl ester, benzyloxy Purity: %; used in synthetic pathways
4-(Hexyloxy)phenyl 4-pentylbenzoate C24H30O3 366.50 Hexyloxy, pentyl chains Likely liquid crystalline properties
4-(Benzyloxy)phenyl dodecanoate C25H34O3 382.54 Dodecanoate (C12 chain) Melting point: 80–81.5°C; lipophilic
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate C20H24O5 344.41 Methoxy, hydroxyhexyloxy Enhanced polarity due to hydroxyl group

Key Observations:

  • Alkyl Chain Impact: Longer alkyl chains (e.g., dodecanoate in or pentyl/hexyl in ) increase hydrophobicity and melting points compared to methyl or benzyloxy groups.
  • Polar Substituents : The introduction of a hydroxyl group (as in ) enhances solubility in polar solvents, whereas methoxy or benzyloxy groups prioritize aromatic interactions.

Key Observations:

  • Enzyme Inhibition : Substituent position critically affects bioactivity. For example, 3-methoxy groups in benzyloxy phenyl derivatives enhance butyrylcholinesterase (BChE) inhibition, whereas unsubstituted analogs show negligible activity .

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